molecular formula C22H12BrFN2O3S2 B12155500 5-(4-Bromophenyl)-1-(6-fluorobenzothiazol-2-yl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one

5-(4-Bromophenyl)-1-(6-fluorobenzothiazol-2-yl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one

Cat. No.: B12155500
M. Wt: 515.4 g/mol
InChI Key: WDYONMREQQWWIS-UHFFFAOYSA-N
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Description

This compound features a pyrrolin-2-one core substituted with a 4-bromophenyl group at position 5, a 6-fluorobenzothiazol-2-yl group at position 1, a hydroxyl group at position 3, and a 2-thienylcarbonyl moiety at position 3. Structural characterization of such derivatives often employs X-ray crystallography using SHELX programs , ensuring high precision in bond-length and angle determination.

Properties

Molecular Formula

C22H12BrFN2O3S2

Molecular Weight

515.4 g/mol

IUPAC Name

2-(4-bromophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C22H12BrFN2O3S2/c23-12-5-3-11(4-6-12)18-17(19(27)15-2-1-9-30-15)20(28)21(29)26(18)22-25-14-8-7-13(24)10-16(14)31-22/h1-10,18,28H

InChI Key

WDYONMREQQWWIS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)Br)C4=NC5=C(S4)C=C(C=C5)F)O

Origin of Product

United States

Biological Activity

The compound 5-(4-Bromophenyl)-1-(6-fluorobenzothiazol-2-yl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one is a member of a class of compounds that have garnered attention for their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Chemical Formula : C15H10BrFN2OS
  • Molecular Weight : 384.20 g/mol
  • Key Functional Groups : Bromophenyl, fluorobenzothiazole, hydroxyl, thienylcarbonyl, and pyrrolinone.

Inhibition of Enzymatic Activity

Research indicates that compounds similar to 5-(4-Bromophenyl)-1-(6-fluorobenzothiazol-2-yl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one exhibit significant inhibitory effects on various enzymes. For instance, benzothiazole derivatives have been shown to inhibit triosephosphate isomerase in Trypanosoma cruzi, which is crucial for the survival of this parasite. The inhibition mechanism involves binding to the active site of the enzyme, thus blocking substrate access and disrupting metabolic pathways essential for parasite viability .

Anticancer Activity

Several studies have reported that similar compounds possess anticancer properties. For example, derivatives with fluorinated benzothiazole moieties have demonstrated potent activity against cancer cell lines by inducing apoptosis through various signaling pathways. The presence of specific substituents on the benzothiazole ring appears to enhance the cytotoxic effects against cancer cells .

Biological Activity Data

The following table summarizes key biological activities associated with compounds structurally related to 5-(4-Bromophenyl)-1-(6-fluorobenzothiazol-2-yl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one :

Activity TypeCompoundIC50/EC50 ValuesReference
Enzyme InhibitionBenzothiazole DerivativeIC50 = 23.1 μM (trypanocidal)
Antiproliferative ActivityFluorinated CompoundEC50 = 0.3 nM (BRCA1 mutant)
Apoptosis InductionPyrrolinone DerivativeNot specified

Case Study 1: Antiparasitic Activity

In a study evaluating the trypanocidal effects of various benzothiazole derivatives, one compound demonstrated an IC50 value of 23.1 μM against Trypanosoma cruzi epimastigotes. This study highlighted the structure-activity relationship (SAR), where the presence of a trifluoromethyl group was critical for enhancing biological activity .

Case Study 2: Anticancer Efficacy

Another case study focused on a series of pyrrolinone derivatives showed promising results in inhibiting cancer cell proliferation. The compound's ability to induce apoptosis was linked to its interaction with specific cellular pathways involved in cancer progression, making it a potential candidate for further development in oncology .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that derivatives of the compound exhibit significant anticancer properties. For instance, a related benzothiazole derivative demonstrated high levels of antimitotic activity against human tumor cells, with IC50 values suggesting effective inhibition of cancer cell proliferation . The compound's structure allows for interactions with biological targets, making it a candidate for further development as an anticancer agent.

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells. Research has highlighted its ability to inhibit specific kinases involved in cell survival pathways, thereby promoting programmed cell death . This mechanism is crucial for the development of targeted cancer therapies.

Antimicrobial Properties

Broad-Spectrum Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that benzothiazole derivatives possess broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi . This makes them suitable candidates for developing new antimicrobial agents in response to rising antibiotic resistance.

Material Science Applications

Organic Electronics
In material science, compounds similar to 5-(4-Bromophenyl)-1-(6-fluorobenzothiazol-2-yl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one have been explored for applications in organic electronics. Their unique electronic properties allow them to be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells . The incorporation of such compounds can enhance the efficiency and stability of electronic devices.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundIC50 Value (µM)Reference
AnticancerBenzothiazole Derivative15.72
AntimicrobialBenzothiazole DerivativeVaries (broad-spectrum)
Organic ElectronicsSimilar Thiazole CompoundsNot specified

Case Studies

Case Study 1: Anticancer Efficacy Evaluation
A study conducted by the National Cancer Institute tested the efficacy of a related thiazole compound against a panel of cancer cell lines. The results indicated a significant growth inhibition rate, supporting the potential use of thiazole derivatives in cancer therapy .

Case Study 2: Antimicrobial Screening
Another research effort focused on synthesizing various benzothiazole derivatives, including those structurally related to the compound . The derivatives were screened against common bacterial strains, revealing promising antimicrobial activity that warrants further investigation for clinical applications .

Comparison with Similar Compounds

Core Structure and Substituent Variations

Target Compound :

  • Core : Pyrrolin-2-one (5-membered lactam ring).
  • Substituents :
    • Position 1: 6-Fluorobenzothiazol-2-yl (electron-withdrawing).
    • Position 4: 2-Thienylcarbonyl (conjugation-enhancing).
    • Position 5: 4-Bromophenyl (hydrophobic, halogen-bonding).

Analog 1 : 5-(4-Bromophenyl)-1-(6-ethoxybenzothiazol-2-yl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one ()

  • Key Difference : 6-Ethoxybenzothiazol-2-yl replaces 6-fluoro.

Analog 2: 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (, Ref. 13)

  • Core: Pyrazoline (non-aromatic 5-membered ring).
  • Substituents : 4-Fluorophenyl and acetyl groups.
  • Comparison : The pyrazoline core lacks the lactam functionality of pyrrolin-2-one, reducing hydrogen-bonding capacity. The acetyl group may offer less steric hindrance than thienylcarbonyl.

Crystallographic and Physicochemical Properties

Property Target Compound Analog 1 (Ethoxy) Analog 2 (Pyrazoline)
Core Ring Pyrrolin-2-one Pyrrolin-2-one Pyrazoline
Benzothiazole Subst. 6-Fluoro 6-Ethoxy N/A
Aryl Groups 4-Bromophenyl, 2-thienylcarbonyl 4-Bromophenyl 4-Bromophenyl, 4-fluorophenyl
Hydrogen Bonding Lactam (C=O), hydroxyl Lactam (C=O), hydroxyl Pyrazoline NH, acetyl C=O
Melting Point Not reported Not reported 223–226°C (similar compound in )

Crystallography Tools :

  • SHELXL () is widely used for refining small-molecule structures, ensuring accurate bond-length (±0.001 Å) and angle (±0.1°) measurements.
  • Structure validation protocols () confirm the absence of disorder or missed symmetry in these derivatives.

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